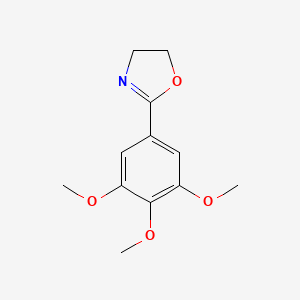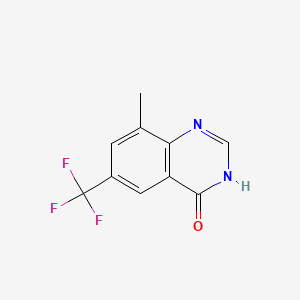
3-Methyl-hex-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-hex-3-ene is an organic compound with the molecular formula C7H14 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a structural isomer of heptene and is known for its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-hex-3-ene can be synthesized through various methods, including the dehydration of alcohols. One common method involves the dehydration of 3-methyl-3-hexanol using an acid catalyst such as concentrated sulfuric acid or phosphoric acid. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond .
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-hex-3-ene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of this compound using a catalyst such as palladium on carbon can convert it to 3-methylhexane.
Substitution: The compound can undergo electrophilic addition reactions with halogens (e.g., bromine) to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 3-Methylhexane.
Substitution: Dihalides such as 3,4-dibromo-3-methylhexane.
Applications De Recherche Scientifique
3-Methyl-hex-3-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics of alkenes.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the production of pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 3-Methyl-hex-3-ene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking an electrophile such as a halogen molecule. This results in the formation of a carbocation intermediate, which then reacts with a nucleophile to form the final product . The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
3-Hexene: Another alkene with a similar structure but without the methyl group at the third position.
3-Methyl-3-hexanol: The alcohol precursor used in the synthesis of 3-Methyl-hex-3-ene.
3-Methyl-1-hexene: An isomer with the double bond at a different position.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the third position provides steric hindrance, affecting the compound’s behavior in chemical reactions compared to its isomers .
Propriétés
Numéro CAS |
3404-65-7 |
|---|---|
Formule moléculaire |
C7H14 |
Poids moléculaire |
98.19 g/mol |
Nom IUPAC |
3-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-6-7(3)5-2/h6H,4-5H2,1-3H3 |
Clé InChI |
FHHSSXNRVNXTBG-UHFFFAOYSA-N |
SMILES canonique |
CCC=C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-benzylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14083305.png)

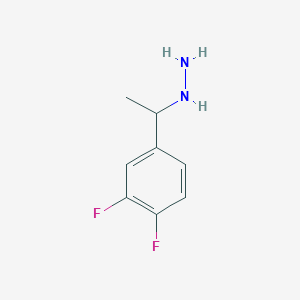
![tert-butyl 3-iodo-2-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14083311.png)
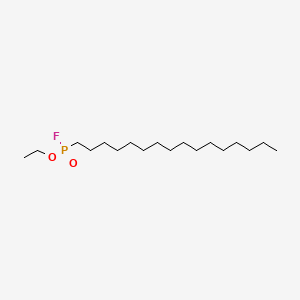
![3-[1-(2-hydroxyethyl)-4,7-dimethyl-3,4-dihydro-1H-isochromen-3-yl]butan-2-ol](/img/structure/B14083326.png)
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)azepane](/img/structure/B14083331.png)
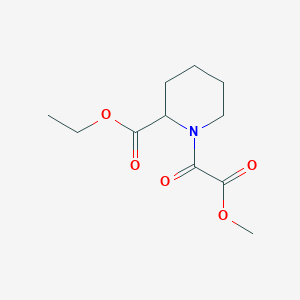

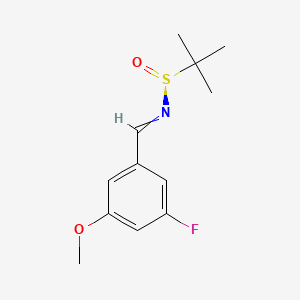
![[2,3,4,5-Tetraacetyloxy-6,6-bis(ethylsulfanyl)hexyl] acetate](/img/structure/B14083358.png)
